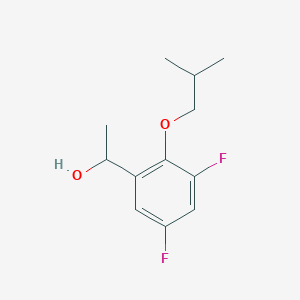
1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloroethyl group and a sulfonyl chloride group attached to a tetrahydroquinoline ring
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through the reduction of quinoline derivatives using hydrogenation methods.
Introduction of the Chloroethyl Group: This step involves the alkylation of the tetrahydroquinoline ring with 2-chloroethyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives, while reduction can lead to further hydrogenation products.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids under aqueous conditions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen gas with a palladium catalyst), and oxidizing agents (e.g., potassium permanganate). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmacological agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The sulfonyl chloride group can also react with amino groups on proteins, leading to sulfonamide formation. These interactions can disrupt normal cellular processes and lead to various biological effects.
Comparison with Similar Compounds
1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride can be compared with other similar compounds, such as:
1-(2-Chloroethyl)pyrrolidine hydrochloride: This compound also contains a chloroethyl group but has a different ring structure, leading to different chemical and biological properties.
Chloroethane derivatives: These compounds share the chloroethyl group but differ in their overall structure and reactivity.
Sulfonyl chloride derivatives: Compounds with sulfonyl chloride groups can have similar reactivity in terms of sulfonamide formation but differ in their overall chemical behavior depending on the rest of the molecule.
The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of its molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13Cl2NO2S |
|---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3,4-dihydro-2H-quinoline-7-sulfonyl chloride |
InChI |
InChI=1S/C11H13Cl2NO2S/c12-5-7-14-6-1-2-9-3-4-10(8-11(9)14)17(13,15)16/h3-4,8H,1-2,5-7H2 |
InChI Key |
CGLSXYXBSFAKHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)S(=O)(=O)Cl)N(C1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15242258.png)
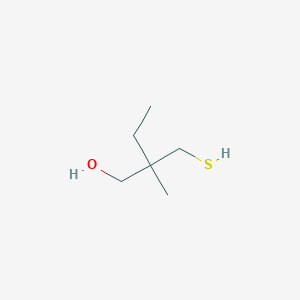
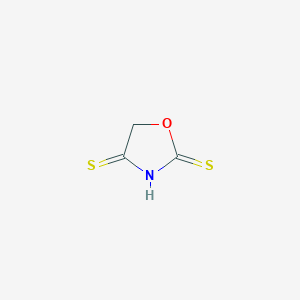

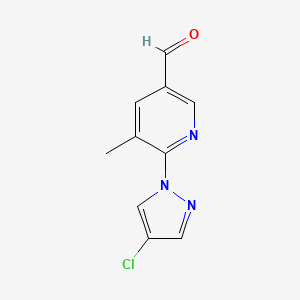
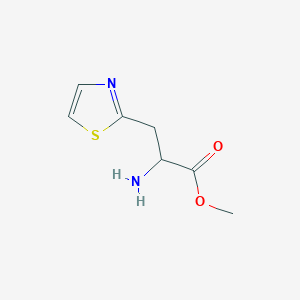
![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]](/img/structure/B15242303.png)
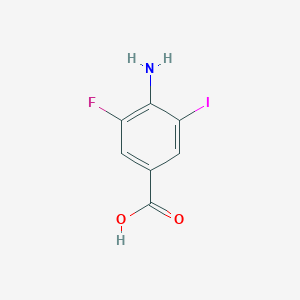
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)
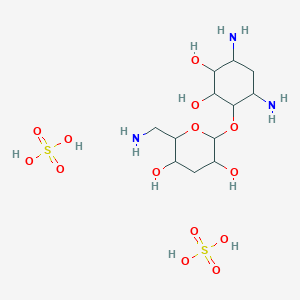
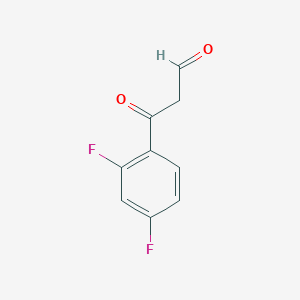

![N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine](/img/structure/B15242354.png)
